molecular formula C13H14N4O2 B2578940 (E)-N'-(3-hydroxybenzylidene)-2-(2-methyl-1H-imidazol-1-yl)acetohydrazide CAS No. 849016-70-2

(E)-N'-(3-hydroxybenzylidene)-2-(2-methyl-1H-imidazol-1-yl)acetohydrazide

Cat. No. B2578940
CAS RN: 849016-70-2
M. Wt: 258.281
InChI Key: LVZBBTOWKUSUJL-OVCLIPMQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-N'-(3-hydroxybenzylidene)-2-(2-methyl-1H-imidazol-1-yl)acetohydrazide, also known as HMI-1, is a novel synthetic compound with potential applications in the field of medicinal chemistry. This compound is a hydrazone derivative of 2-(2-methyl-1H-imidazol-1-yl)acetic acid and 3-hydroxybenzaldehyde. HMI-1 has been reported to exhibit anticancer, antifungal, and antiviral activities.

Scientific Research Applications

Antitumor Applications

Derivatives of the compound have demonstrated significant antitumor activity. For instance, synthesized compounds containing hydroxyl groups at specific positions on the phenyl ring of hydrazone, such as N′-(2,4-dihydroxybenzylidene)-2-(2-((p-tolyloxy)methyl)-1H-benzo[d]imidazol-1-yl)acetohydrazide, have shown excellent antitumor activity against various cancer cells, including A549, MDA-MB-231, A375, and HCT116, in vitro. These findings suggest that the presence of hydroxyl groups and an electron-withdrawing substituent can significantly enhance the compound's anticancer activity (Li et al., 2014). Similarly, derivatives such as N-(2,4-dihydroxybenzylidene)-2-(2-(phenylthiomethyl)-1H-benzo[d]-imidazol-1-yl)acetohydrazide have displayed excellent cancer inhibitory activity, underscoring the potential of these compounds as antitumor agents (Liu et al., 2012).

Antioxidant Properties

Novel 1,3,4-oxadiazole and imine containing 1H-benzimidazoles, including derivatives of the compound, have been evaluated for their antioxidant activities. For example, certain derivatives demonstrated strong inhibitory effects on lipid peroxidation (LP) levels and ethoxyresorufin O-deethylase (EROD) activity, suggesting their efficacy as antioxidants. This indicates that these compounds could potentially be used to mitigate oxidative stress-related diseases (Alp et al., 2015).

Enzyme Inhibition

Derivatives of the compound have also been studied for their ability to inhibit certain enzymes, such as xanthine oxidase and α-glucosidase, which are involved in various biochemical processes. For instance, synthesized compounds were tested for their lipase and α-glucosidase inhibition, showing significant inhibitory activity. This suggests potential applications in treating diseases related to these enzymes, such as diabetes and obesity (Bekircan et al., 2015).

properties

IUPAC Name

N-[(E)-(3-hydroxyphenyl)methylideneamino]-2-(2-methylimidazol-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N4O2/c1-10-14-5-6-17(10)9-13(19)16-15-8-11-3-2-4-12(18)7-11/h2-8,18H,9H2,1H3,(H,16,19)/b15-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVZBBTOWKUSUJL-OVCLIPMQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN1CC(=O)NN=CC2=CC(=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NC=CN1CC(=O)N/N=C/C2=CC(=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-N'-(3-hydroxybenzylidene)-2-(2-methyl-1H-imidazol-1-yl)acetohydrazide

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